molecular formula C18H19N7O4S B15143384 Enpp-1-IN-7

Enpp-1-IN-7

Cat. No.: B15143384
M. Wt: 429.5 g/mol
InChI Key: IVRGYWRNHKGYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enpp-1-IN-7 is a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a crucial role in purinergic signaling by hydrolyzing nucleotides such as ATP and GTP to AMP and GMP, respectively, while generating inorganic pyrophosphates. This enzyme is involved in various physiological processes, including cell proliferation, migration, apoptosis, and immune responses .

Preparation Methods

The synthesis of Enpp-1-IN-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Enpp-1-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

Enpp-1-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the enzymatic activity of ENPP1 and its role in purinergic signaling. In biology, it is employed to investigate the effects of ENPP1 inhibition on cellular processes such as proliferation, migration, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for cancer and infectious diseases due to its ability to modulate immune responses and inhibit tumor growth. In industry, it is used in the development of new drugs and therapeutic strategies targeting ENPP1 .

Mechanism of Action

Enpp-1-IN-7 exerts its effects by inhibiting the enzymatic activity of ENPP1. This inhibition prevents the hydrolysis of nucleotides such as ATP and GTP, leading to the accumulation of these molecules and a decrease in the levels of AMP and GMP. The inhibition of ENPP1 also affects the production of inorganic pyrophosphates, which play a role in bone and cartilage mineralization. The molecular targets and pathways involved in the mechanism of action of this compound include the purinergic signaling pathway and the STING (stimulator of interferon genes) pathway .

Comparison with Similar Compounds

Enpp-1-IN-7 is unique among ENPP1 inhibitors due to its high potency and specificity. Similar compounds include other ENPP1 inhibitors such as SR-8314 and meta-pyridine substituted compounds. These compounds also inhibit ENPP1 activity but may differ in their potency, specificity, and effects on purinergic signaling and immune responses.

Properties

Molecular Formula

C18H19N7O4S

Molecular Weight

429.5 g/mol

IUPAC Name

7,8-dimethoxy-5-[[4-(sulfamoylamino)phenyl]methylamino]-[1,2,4]triazolo[4,3-a]quinazoline

InChI

InChI=1S/C18H19N7O4S/c1-28-15-7-13-14(8-16(15)29-2)25-10-21-23-18(25)22-17(13)20-9-11-3-5-12(6-4-11)24-30(19,26)27/h3-8,10,24H,9H2,1-2H3,(H2,19,26,27)(H,20,22,23)

InChI Key

IVRGYWRNHKGYIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC3=NN=CN23)NCC4=CC=C(C=C4)NS(=O)(=O)N)OC

Origin of Product

United States

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